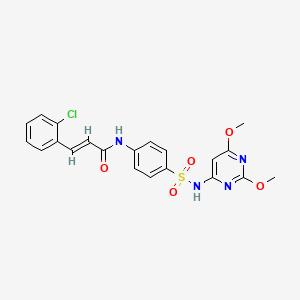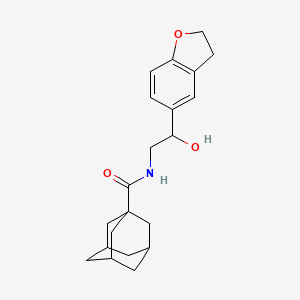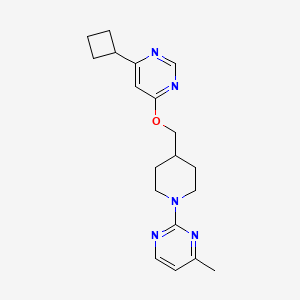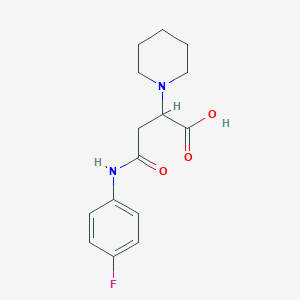
4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a fluorophenyl group, a piperidine ring, and a carboxylic acid group. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine. Piperidine is a common structural motif in many pharmaceuticals and other complex organic molecules . Carboxylic acids are widely distributed in nature and are important in numerous biological processes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic fluorophenyl group, the cyclic piperidine ring, and the polar carboxylic acid group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen
Cancer Research
Compounds related to 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid have been investigated for their potential in treating cancer. Specifically, Aurora kinase inhibitors, which include compounds with structural similarities, have shown promise due to their ability to inhibit Aurora A, a kinase involved in cell division and a target for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antimycobacterial Activity
Research has demonstrated the antimycobacterial properties of spiro-piperidin-4-ones, including compounds structurally akin to 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid. These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting their potential as novel treatments for tuberculosis (R. Kumar et al., 2008).
Antibacterial Agents
The compound has been linked to the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, a new antibacterial agent. This research outlines the structural activity relationships of compounds with variations at specific positions, leading to broad and potent in vitro antibacterial activity. This work underscores the potential of derivatives of 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid in developing new antibacterial agents (J. Matsumoto et al., 1984).
Pharmaceutical Intermediate
4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, serves as an important pharmaceutical intermediate. Techniques such as sulfonation have been employed to remove undesired isomers, improving the purity and efficacy of the final pharmaceutical products. This highlights the chemical's significance in pharmaceutical manufacturing processes (H. Fan, 1990).
Wirkmechanismus
The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-fluoroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-11-4-6-12(7-5-11)17-14(19)10-13(15(20)21)18-8-2-1-3-9-18/h4-7,13H,1-3,8-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCJYCHKYLMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenoxy-N-[4-[4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2974610.png)
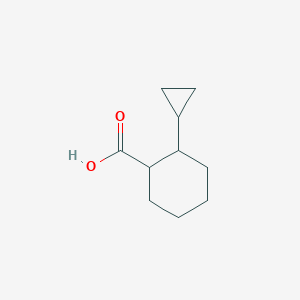
![N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974613.png)
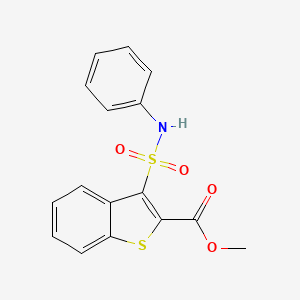
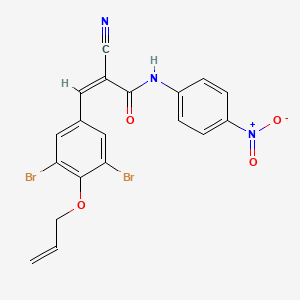
![2-N,4-N-Bis[(1-methylimidazol-2-yl)methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2974617.png)
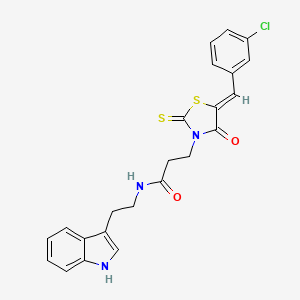
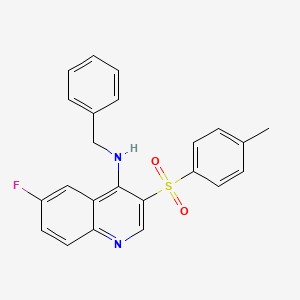
![Ethyl 3-oxo-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2974622.png)
